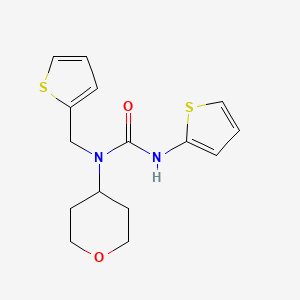

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea

説明

特性

IUPAC Name |

1-(oxan-4-yl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(16-14-4-2-10-21-14)17(11-13-3-1-9-20-13)12-5-7-19-8-6-12/h1-4,9-10,12H,5-8,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDNHQIRYNUCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CS2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea, with the molecular formula and a molecular weight of 322.44 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : 1-(oxan-4-yl)-3-thiophen-2-yl-1-(thiophen-2-ylmethyl)urea

- CAS Number : 1797961-11-5

-

Molecular Structure :

Anticancer Properties

Recent studies have indicated that compounds containing thiophene and urea moieties exhibit promising anticancer activities. For instance, a study demonstrated that derivatives similar to this compound inhibited cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins.

Antimicrobial Activity

The compound has shown notable antimicrobial properties against various pathogens. In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research has also pointed towards neuroprotective effects associated with compounds structurally similar to 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea. These compounds have been shown to mitigate neuroinflammation and oxidative stress in neuronal cell cultures. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

Case Studies

| Study | Findings |

|---|---|

| Breast Cancer Cell Line Study | Demonstrated significant inhibition of cell growth with IC50 values in the micromolar range. Induced apoptosis confirmed by flow cytometry analysis. |

| Antimicrobial Efficacy | Showed MIC values ranging from 8 to 32 µg/mL against tested bacterial strains, indicating strong antibacterial activity comparable to existing antibiotics. |

| Neuroprotective Study | Reduced levels of reactive oxygen species (ROS) in neuronal cultures and improved cell viability under oxidative stress conditions. |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : Interference with cell cycle progression through modulation of cyclin-dependent kinases.

- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant systems.

Q & A

What are the recommended synthetic routes for 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea?

Methodological Answer:

The synthesis of this urea derivative likely involves coupling reactions or condensation strategies. A feasible route is the reaction of a tetrahydro-2H-pyran-4-ylamine with a thiophene-substituted isocyanate or carbodiimide intermediate. For example:

Isocyanate Route : React 2-thiophenemethylamine with triphosgene to generate the corresponding isocyanate, followed by coupling with tetrahydro-2H-pyran-4-amine.

Carbodiimide-Mediated Coupling : Use EDCI or DCC to facilitate urea formation between a thiophene-carboxylic acid derivative and the amine group of tetrahydro-2H-pyran-4-amine.

- Key Reagents : EDCI, HOBt, DMF (anhydrous).

- Conditions : Stir under nitrogen at 0–25°C for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Analysis:

X-ray crystallography is critical for resolving molecular geometry and conformational disorder. For example:

- Dihedral Angles : Determine the orientation of thiophene rings relative to the urea core. In analogous benzimidazole-thiophene structures, dihedral angles between thiophene and aromatic systems ranged from 36–39° .

- Disorder Handling : Partial occupancy of substituents (e.g., chlorine atoms) can be modeled using SHELXL refinement tools. For instance, reported a 6.0(2)% occupancy for a minor isomer in the crystal lattice .

- Software : SHELX programs (e.g., SHELXL for refinement) enable robust handling of twinned data and high-resolution structures .

What spectroscopic techniques are optimal for characterizing this urea derivative?

Basic Protocol:

- NMR :

- ¹H NMR : Identify NH protons (urea) at δ 8–10 ppm; thiophene protons at δ 6.5–7.5 ppm.

- ¹³C NMR : Carbonyl (C=O) signal near δ 155–160 ppm.

- IR : Stretching vibrations for C=O (~1640–1680 cm⁻¹) and N-H (~3300 cm⁻¹).

- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (e.g., calculated for C₁₆H₁₇N₂O₂S₂: 349.07 g/mol).

How to address discrepancies in biological activity data across studies for this compound?

Advanced Experimental Design:

- Assay Validation : Ensure consistent enzyme concentrations (e.g., ACSS2 inhibition assays in used optimized TranSscreener AMP methods) .

- Orthogonal Assays : Compare biochemical (e.g., IC₅₀) and cellular (e.g., proliferation) assays to rule out off-target effects.

- Purity Checks : Use HPLC (≥95% purity) to eliminate batch variability.

- Statistical Analysis : Apply ANOVA to compare datasets with conflicting IC₅₀ values .

What computational methods predict the binding affinity of this compound to biological targets?

Advanced Methodology:

- Molecular Docking : Use AutoDock Vina or GOLD to model interactions with targets like ACSS2. Focus on hydrogen bonding with urea and π-π stacking with thiophene .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the urea moiety .

What are the key stability considerations for storing this compound?

Basic Guidelines:

- Storage Conditions : -20°C under argon; desiccate to prevent hydrolysis.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis.

- Light Sensitivity : Store in amber vials to avoid photodegradation (common in thiophene derivatives) .

How to design experiments to assess the regioselectivity of thiophene substitution in this compound?

Advanced Strategy:

- Kinetic Studies : Compare reaction rates of thiophene-2-yl vs. thiophene-3-yl isomers under identical conditions.

- Isotopic Labeling : Use ¹³C-labeled thiophene to track substitution sites via NMR.

- Crystallography : Resolve regiochemistry via X-ray diffraction, as in , where minor isomers were identified at 6.0(2)% occupancy .

What solvents are suitable for recrystallizing this compound?

Basic Recommendations:

- Primary Solvents : Ethanol, DMSO, or THF (based on , which used ethanol for benzimidazole-thiophene analogs) .

- Mixed Solvents : Ethanol/water (7:3 v/v) or DCM/hexane (1:2) for controlled crystallization.

- Crystallization Metrics : Monitor solubility parameters (Hansen: δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/²) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。